molecular formula C23H26N2O2S2 B2970833 3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 954672-15-2

3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2970833
CAS No.: 954672-15-2
M. Wt: 426.59
InChI Key: JNQRBBKNXWMANG-UHFFFAOYSA-N
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Description

The compound 3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene core substituted with 3,4-dimethyl groups. The sulfonamide group is linked to a branched ethyl chain bearing both a 1,2,3,4-tetrahydroisoquinolinyl moiety and a thiophen-3-yl group. The tetrahydroisoquinoline and thiophene moieties may enhance binding affinity through aromatic stacking or hydrophobic interactions, while the dimethyl groups on the benzene ring likely modulate lipophilicity and steric effects .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S2/c1-17-7-8-22(13-18(17)2)29(26,27)24-14-23(21-10-12-28-16-21)25-11-9-19-5-3-4-6-20(19)15-25/h3-8,10,12-13,16,23-24H,9,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQRBBKNXWMANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the tetrahydroisoquinoline core.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, potentially reducing the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders due to its structural similarity to bioactive molecules.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

SC-558 and Analogs (1a-f)

highlights SC-558 and its analogs (1a-f), which share a benzene-sulfonamide scaffold but differ in substituents. For example:

  • SC-558 : Features a 3-phenyl-3,4-dihydroquinazolin-2-yl group linked to the sulfonamide.
  • 1a-f : Variants include substituents like H, CH₃, OCH₃, Br, Cl, and (C=O)OCH₂CH₃ at the benzene ring’s para position.

Key Comparisons :

Tetrahydroisoquinoline-Containing Sulfonamides

and describe sulfonamides with tetrahydroisoquinoline moieties but distinct structural features:

  • 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide : Incorporates a thioxopyrimidinyl group and thiazole, differing from the thiophene in the target compound.
  • 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide: Features a benzothiazole group instead of thiophene and lacks the ethyl linker.

Key Comparisons :

  • Electronic Effects : The thiophene in the target compound may offer distinct π-π stacking interactions compared to thiazole or benzothiazole groups, altering receptor binding profiles .

Structural and Functional Data Table

Compound Name / ID Core Structure Substituents/R-Groups Key Properties/Effects Reference
Target Compound Benzene-sulfonamide 3,4-dimethyl; tetrahydroisoquinoline-thiophene ethyl chain High lipophilicity, flexible linker
SC-558 Benzene-sulfonamide 3-phenyl-3,4-dihydroquinazolin-2-yl Moderate steric hindrance
1b (X = CH₃) Benzene-sulfonamide Para-CH₃ Enhanced metabolic stability
4-(Tetrahydroisoquinolinylsulfonyl)-benzamide Benzene-sulfonamide Benzothiazole; no ethyl linker Rigid structure, high binding affinity

Biological Activity

3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a sulfonamide group, thiophene ring, and a tetrahydroisoquinoline moiety. The biological activity of this compound is primarily attributed to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C20H26N2O2SC_{20}H_{26}N_2O_2S. It consists of the following key structural components:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiophene Ring : Contributes to the compound's electronic properties and biological activity.
  • Tetrahydroisoquinoline Moiety : Associated with diverse pharmacological effects.

Table 1: Structural Features of the Compound

ComponentDescription
Molecular FormulaC20H26N2O2SC_{20}H_{26}N_2O_2S
SulfonamideProvides antibacterial properties
ThiopheneEnhances electronic properties
TetrahydroisoquinolineAssociated with various pharmacological effects

Antimicrobial Activity

Research has indicated that sulfonamides exhibit significant antimicrobial properties. The sulfonamide group in this compound may contribute to its effectiveness against bacterial infections. Studies have shown that compounds containing sulfonamide functionalities can inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Properties

The tetrahydroisoquinoline structure has been linked to anticancer activities. For instance, derivatives of tetrahydroisoquinoline have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific activity of this compound against different cancer types remains an area for further investigation.

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective effects. Some studies suggest that compounds with this moiety can protect neuronal cells from oxidative stress and neuroinflammation. The potential neuroprotective effects of this compound could be explored in future research.

Study 1: Antibacterial Activity Assessment

A study conducted on a series of sulfonamide compounds demonstrated that those with a tetrahydroisoquinoline structure exhibited enhanced antibacterial activity compared to traditional sulfonamides. This suggests that the structural complexity may play a role in increasing efficacy against resistant bacterial strains.

Study 2: Anticancer Potential

In vitro studies on tetrahydroisoquinoline derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Study 3: Neuroprotection in Animal Models

Research involving animal models has indicated that tetrahydroisoquinoline derivatives can reduce neuronal damage in models of neurodegenerative diseases. The protective mechanism is thought to involve antioxidant activity and modulation of inflammatory pathways.

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